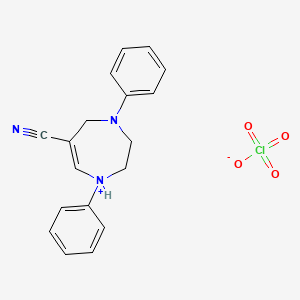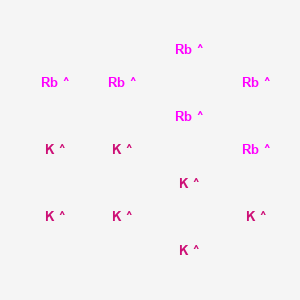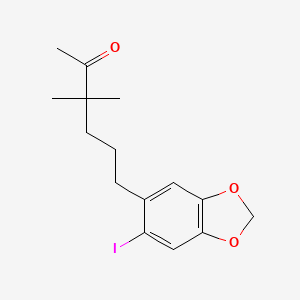
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one is an organic compound that belongs to the class of nitroketones. This compound is characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) within its molecular structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound, followed by a series of substitution and condensation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The process is optimized to maximize yield and minimize waste, often employing continuous flow reactors and automated systems to maintain precise control over reaction conditions. Safety measures are also crucial due to the handling of potentially hazardous reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group (-NH2) under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-2-nitropropane: Similar structure but with a different position of the nitro group.
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutane: Similar structure but without the ketone group.
Uniqueness
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one is unique due to the presence of both a nitro group and a ketone group within its structure
Eigenschaften
CAS-Nummer |
62557-92-0 |
|---|---|
Molekularformel |
C18H18ClNO5 |
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one |
InChI |
InChI=1S/C18H18ClNO5/c1-24-17-8-5-13(10-18(17)25-2)16(21)9-14(11-20(22)23)12-3-6-15(19)7-4-12/h3-8,10,14H,9,11H2,1-2H3 |
InChI-Schlüssel |
FPOCNAQKZRWXSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CC(C[N+](=O)[O-])C2=CC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)








![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)


![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)
